molecular formula C21H30O2 B13961960 (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al

(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al

Cat. No.: B13961960
M. Wt: 314.5 g/mol
InChI Key: PLRKLUBDNPSNCP-NVNXTCNLSA-N
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Description

(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al is an organic compound with a complex structure It features a naphthalene core with multiple substituents, including a butenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al typically involves multi-step organic reactions. Common steps might include:

    Formation of the naphthalene core: This could involve cyclization reactions.

    Introduction of substituents: Functional groups such as the n-propyloxy group might be added through substitution reactions.

    Formation of the butenal group: This could be achieved through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the butenal group.

    Reduction: Reduction reactions could target the double bonds or carbonyl groups.

    Substitution: Various substituents on the naphthalene core could be replaced through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a good candidate for studying various organic reactions.

Biology and Medicine

    Drug development: Compounds with similar structures are often explored for their potential as pharmaceuticals.

    Biological assays: It might be used in assays to study enzyme interactions or cellular responses.

Industry

    Material science: The compound could be used in the development of new materials with specific properties.

    Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and their interactions with reagents.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-methoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with a methoxy group instead of n-propyloxy.

    (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-ethoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with an ethoxy group.

Uniqueness

The presence of the n-propyloxy group might confer unique reactivity or biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(Z)-3-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)but-2-enal

InChI

InChI=1S/C21H30O2/c1-7-12-23-19-14-18-17(13-16(19)15(2)8-11-22)20(3,4)9-10-21(18,5)6/h8,11,13-14H,7,9-10,12H2,1-6H3/b15-8-

InChI Key

PLRKLUBDNPSNCP-NVNXTCNLSA-N

Isomeric SMILES

CCCOC1=CC2=C(C=C1/C(=C\C=O)/C)C(CCC2(C)C)(C)C

Canonical SMILES

CCCOC1=CC2=C(C=C1C(=CC=O)C)C(CCC2(C)C)(C)C

Origin of Product

United States

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